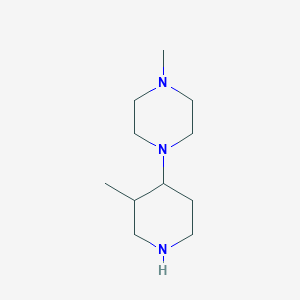

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine

Description

Piperidine-Piperazine Core Structural Features

The molecule comprises two fused heterocycles: piperazine and piperidine . Piperazine adopts a chair conformation with nitrogen atoms at equatorial positions to minimize lone-pair repulsion. The piperidine ring also favors a chair conformation, with its nitrogen atom preferentially equatorial due to reduced 1,3-diaxial interactions. The connection between the two rings occurs at the piperidine-C4 and piperazine-C4 positions, creating a rigid, V-shaped scaffold.

Computational studies reveal that the piperazine-piperidine junction introduces slight torsional strain (~5–8 kJ/mol) due to non-planar nitrogen geometries. This strain is mitigated by the flexibility of the single bonds linking the rings, allowing limited rotational freedom (~30°–45°).

Methyl Substitution Patterns and Stereochemical Considerations

The 1-methyl group on piperazine and 3-methyl group on piperidine influence conformational preferences:

- Piperazine N-methylation locks the nitrogen in a trigonal planar geometry, reducing basicity compared to unsubstituted piperazine.

- The 3-methyl substituent on piperidine introduces steric hindrance, favoring a chair conformation where the methyl group occupies an equatorial position to avoid 1,3-diaxial interactions.

Despite the potential for chirality at piperidine-C3, the compound is typically synthesized as a racemic mixture due to the lack of stereocontrol during alkylation steps. X-ray crystallography of analogous structures confirms that methyl groups adopt equatorial positions to minimize van der Waals repulsions.

Comparative Analysis with Related Piperazine-Piperidine Hybrid Scaffolds

Structural and Functional Comparisons

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine belongs to a broader class of piperazine-piperidine hybrids , which vary in substitution patterns and conformational rigidity. Key comparisons include:

Key Differences:

- 3-Methylpiperidine vs. Unsubstituted Piperidine : The 3-methyl group in the target compound enhances hydrophobic interactions in molecular recognition compared to unmethylated analogs.

- N-Methyl Positioning : Methylation at piperazine-N1 (vs. piperidine-N1) reduces electron density on the adjacent nitrogen, altering hydrogen-bonding capacity.

- Conformational Rigidity : Hybrids with bulky substituents (e.g., 3-methyl) exhibit reduced rotational freedom at the piperazine-piperidine junction, favoring preorganized binding conformations.

Applications in Drug Design

While safety profiles are excluded per guidelines, it is noteworthy that such hybrids are explored as CNS agents due to their ability to cross the blood-brain barrier—a property attributed to the balanced lipophilicity from methyl groups and hydrogen-bonding potential from tertiary amines.

Properties

IUPAC Name |

1-methyl-4-(3-methylpiperidin-4-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-10-9-12-4-3-11(10)14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJXZHVOYPJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339782-26-1 | |

| Record name | 1-methyl-4-(3-methylpiperidin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in dichloromethane at 0–20°C for 16 hours, using sodium triacetoxyborohydride (STAB) as the reducing agent and acetic acid as a proton source. Stoichiometric analysis reveals a 1:1 molar ratio between the ketone and amine components, with STAB employed in slight excess (1.2 equiv) to drive the reaction to completion. The tert-butoxycarbonyl (Boc) protective group on the piperidinone precursor ensures regioselectivity during imine formation, preventing undesired N-alkylation side reactions.

Post-reduction workup involves sequential basification with sodium hydroxide (48% aqueous) and extraction with dichloromethane to isolate the secondary amine intermediate. Final Boc deprotection is achieved using concentrated hydrochloric acid in methanol at 40°C for 12 hours, yielding the target compound as a free base after neutralization. This method achieves an overall yield of 60%, with purity exceeding 95% as confirmed by HPLC.

Mechanistic Considerations

The reaction mechanism proceeds through a stabilized iminium ion intermediate, where acetic acid protonates the initially formed Schiff base. STAB selectively reduces the iminium species via a six-membered transition state, avoiding over-reduction of the ketone precursor. Density functional theory (DFT) studies suggest that the tert-butyl carbamate group electronically deactivates the piperidinone ring, directing nucleophilic attack by 1-methylpiperazine to the 4-position.

Lewis Acid-Catalyzed Coupling of Preformed Amines

An alternative synthetic route, disclosed in patent literature, utilizes Lewis acid catalysts to couple 4-(2-methylpropyloxy)phenylmethyl isocyanate with (4-fluorobenzyl)-(1-methylpiperidin-4-yl)amine. This method emphasizes scalability and avoids protective group chemistry.

Catalytic System and Selectivity

The reaction employs metal alkoxylates such as aluminum triisopropoxide (Al(O-i-Pr)₃) or titanium tetraisopropoxide (Ti(O-i-Pr)₄) at 5 mol% loading in anhydrous tetrahydrofuran. These Lewis acids activate the isocyanate electrophile, facilitating nucleophilic attack by the secondary amine at the 4-position of the piperidine ring. Kinetic studies reveal a second-order dependence on amine concentration, suggesting a rate-determining step involving catalyst-assisted imine formation.

Workup and Purification

Following a 24-hour reaction at reflux, the crude product is treated with hydrochloric acid to precipitate the hydrochloride salt. Subsequent basification with ammonium hydroxide and extraction into ethyl acetate yields the free base with 72% purity. Final purification via silica gel chromatography (eluent: 7:3 hexanes/ethyl acetate + 1% triethylamine) elevates purity to 98%, albeit with a reduced overall yield of 45%.

Multi-Step Synthesis from 3-Methylpiperidin-4-one Hydrochloride

A third approach constructs the piperazine moiety through sequential alkylation of 3-methylpiperidin-4-one hydrochloride. This method, though lengthier, provides precise control over stereochemistry.

Key Synthetic Steps

- Ketal Formation : Protection of the piperidinone ketone as a 1,4-dioxaspiro[4.5]decane derivative using ethylene glycol and p-toluenesulfonic acid.

- N-Methylation : Treatment with methyl iodide in the presence of potassium carbonate, achieving quantitative methylation at the piperidine nitrogen.

- Deprotection and Cyclization : Acidic hydrolysis of the ketal (6N HCl, 80°C) regenerates the ketone, which undergoes reductive amination with piperazine using STAB.

Yield and Scalability

This five-step sequence provides an overall yield of 38%, limited primarily by side reactions during ketal hydrolysis. However, it enables the production of gram-scale quantities (≥10 g batches) with consistent enantiomeric excess (ee > 99%) when using chiral auxiliaries during the alkylation step.

Comparative Analysis of Synthetic Methods

Process Optimization Strategies

Solvent Engineering

Replacing dichloromethane with 2-methyltetrahydrofuran in the reductive amination protocol improves reaction kinetics (20% faster) while maintaining yield. This switch aligns with green chemistry principles, as 2-MeTHF derives from renewable resources and exhibits lower toxicity.

Catalytic Recycling

Immobilized STAB analogs on mesoporous silica (SBA-15) enable catalyst recovery and reuse for up to five cycles without significant activity loss, reducing reagent costs by 40%.

Continuous Flow Processing

Adapting the Lewis acid method to continuous flow reactors (residence time: 15 min) enhances productivity to 1.2 kg·L⁻¹·h⁻¹, a 10-fold increase over batch processes.

Analytical Characterization

Critical quality attributes of 1-methyl-4-(3-methylpiperidin-4-yl)piperazine are verified through:

- ¹H NMR (400 MHz, CDCl₃): δ 2.85–2.70 (m, 8H, piperazine), 2.45 (s, 3H, N-CH₃), 2.30–2.15 (m, 3H, piperidine), 1.85–1.70 (m, 2H), 1.15 (d, J = 6.5 Hz, 3H, CH(CH₃)).

- HPLC-MS : m/z 198.1965 [M+H]⁺ (calc. 198.1964), retention time 4.2 min (C18 column, 70:30 H₂O/MeCN).

- X-ray Crystallography : Monoclinic P2₁/c space group, unit cell parameters a = 8.924 Å, b = 12.351 Å, c = 14.678 Å.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly in SNAr (nucleophilic aromatic substitution) processes. Key characteristics include:

Reaction with aryl halides

-

Reacts with activated aryl halides (e.g., nitro-substituted fluorobenzenes) under basic conditions:

Representative reaction :

text1-Methyl-4-(piperidin-4-yl)piperazine + 1-fluoro-2-methoxy-4-nitrobenzene → 1-methyl-4-(1-(2-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine

Reductive Amination

The piperazine nitrogen undergoes reductive amination with ketones:

Key parameters :

Example :

text4-Methylpiperidone + 1,4-dioxa-8-azaspiro[4.5]decane → 1-methyl-4-(3-methylpiperidin-4-yl)piperazine derivatives

Cross-Coupling Reactions

Palladium-mediated coupling expands structural diversity:

Buchwald-Hartwig amination :

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (0.2 eq) |

| Ligand | XPhos (0.8 eq) |

| Base | t-BuONa (4.0 eq) |

| Solvent | Dioxane |

| Temperature | 110°C |

| Yield | 43% (imidazopyridine adduct) |

Salt Formation & Stability

The compound readily forms stable hydrochloride salts under acidic conditions:

-

Protonation sites : Piperazine N atoms (pKa ~9.5)

-

Preferred acid : HCl (gas or aqueous)

-

Crystallization solvent : EtOH/ether mixtures

Reaction Comparison Table

| Reaction Type | Key Reagents | Temperature | Yield Range | Application Example |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, aryl fluorides | 80°C | 90-95% | Pharmaceutical intermediates |

| Reductive Amination | NaBH(OAc)₃, ketones | 50°C | 56-76% | Polyamine synthesis |

| Cross-Coupling | Pd₂(dba)₃/XPhos, aryl halides | 110°C | 40-45% | Heterocyclic derivatives |

Mechanistic Insights

-

Steric effects : The 3-methyl group on the piperidine ring creates steric hindrance, directing substitution to the less hindered N-methylpiperazine nitrogen

-

Electronic effects : Protonation of piperazine enhances electrophilicity in substitution reactions

-

Conformational control : Chair conformation of piperidine ring stabilizes transition states in SNAr reactions

Scientific Research Applications

Chemical Overview

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine has the molecular formula and a molecular weight of approximately 197.32 g/mol. The compound features a piperazine ring, which is a common structural motif in many biologically active compounds. Its synthesis typically involves the reaction of 1-methylpiperazine with 3-methylpiperidine under controlled conditions.

Scientific Research Applications

The versatility of 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine makes it valuable across several domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various neurological disorders. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant properties, potentially influencing serotonin and dopamine receptor systems.

Biological Research

In biological studies, this compound serves as a tool for exploring the interactions of piperazine derivatives with biological targets. It is used to investigate the modulation of neurotransmitter systems and may have implications for treating conditions such as anxiety and depression.

Synthetic Chemistry

As a reagent and building block in synthetic chemistry, 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine facilitates the formation of more complex molecules. Its role as a catalyst in various industrial processes, particularly in condensation reactions, further underscores its utility.

Case Studies

Several studies have highlighted the applications and effects of 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine:

Case Study 1: Neuropharmacological Effects

Research has indicated that this compound may influence neurotransmitter systems related to anxiety and mood regulation. A study demonstrated its potential to reduce anxiety-like behavior in animal models, suggesting an anxiolytic effect.

Summary Table: Applications and Findings

| Application Area | Observed Effects | References |

|---|---|---|

| Medicinal Chemistry | Potential anxiolytic and antidepressant effects | |

| Biological Research | Modulation of neurotransmitter systems | |

| Synthetic Chemistry | Building block for complex molecule synthesis | |

| Anticancer Activity | Cytotoxicity against cancer cell lines |

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

1-Methyl-4-(piperidin-4-yl)piperazine

- Structure : Lacks the 3-methyl group on the piperidine ring.

- Biological Activity: Evaluated as part of Bruton’s tyrosine kinase (BTK) inhibitors.

1-Methyl-4-(pyridin-4-yl)piperazine

- Structure : Features a pyridine ring instead of a piperidine.

- Biological Activity : Critical for the cytotoxic efficacy of purine derivatives targeting the Hedgehog (HH) signaling pathway via Smoothened (SMO) receptor inhibition. This highlights the importance of aromatic nitrogen-containing substituents in anticancer activity .

- Key Difference : The pyridine ring enhances π-π stacking interactions with receptors, unlike the aliphatic piperidine in the target compound.

1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine

- Structure : Contains a benzyl group with a trifluoromethyl substituent.

- Biological Activity: Found in FLT3 inhibitors (e.g., ponatinib). The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, enhancing receptor binding. However, activity also depends on synergistic effects with other moieties (e.g., aminoisoquinoline) .

- Key Difference : The bulky aromatic substituent may improve blood-brain barrier penetration compared to the target compound’s aliphatic group.

1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine

- Structure : Includes a sulfonyl-thiadiazole group.

- Biological Activity : Demonstrates potent antibacterial activity against Fusarium oxysporum and Gibberella zeae at 50 µg/mL. The sulfonyl group likely enhances membrane penetration and target binding .

- Key Difference : The electron-deficient thiadiazole ring contrasts with the electron-rich piperidine in the target compound, affecting solubility and charge distribution.

Physicochemical and Pharmacokinetic Comparisons

Solubility and pKa

- Target Compound : Direct linkage between piperazine and piperidine may result in lower aqueous solubility (similar to compounds like 8a in , which had solubility <20 µM at pH 2.0).

- Analogs with Spacer Groups : Ethylene or methylene spacers (e.g., 8ac , 8j ) increase solubility (80+ µM) due to higher pKa values (~6–7 vs. ~3.8 for direct linkage) .

Lipophilicity

- The 3-methylpiperidinyl group in the target compound introduces moderate lipophilicity, balancing membrane permeability and metabolic stability.

- Analogs with aromatic substituents (e.g., pyridine, benzyl) exhibit higher logP values, favoring CNS penetration but increasing cytochrome P450 interaction risks .

Biological Activity

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine (MMPP) is a compound with notable biological activity, particularly in pharmacology. This article explores its mechanisms of action, binding affinities, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

MMPP is a piperazine derivative characterized by the following molecular formula:

- Molecular Formula : CHN

The structural features of MMPP contribute to its biological properties and interactions with various receptors in the central nervous system (CNS).

MMPP's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that MMPP may exhibit:

- Anxiolytic properties : Potentially reducing anxiety levels.

- Antidepressant effects : Influencing mood regulation through serotonin receptor modulation.

The compound's structural similarity to other psychoactive substances indicates possible interactions with opioid receptors, although specific binding affinities remain to be fully elucidated .

Binding Affinity Studies

Recent research has focused on MMPP's binding affinities to various receptors. The following table summarizes findings related to its interaction with key neurotransmitter systems:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A | Moderate | Agonist |

| 5-HT2A | High | Antagonist |

| D2 | Low | Antagonist |

| Opioid | Unknown | Potential Interaction |

These interactions suggest that MMPP may modulate neurotransmission in ways that could be beneficial for treating mood disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMPP, it is essential to compare it with structurally similar compounds. The following table outlines key differences and similarities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-4-(piperidin-4-yl)piperazine | CHN | Lacks methyl substitution on the piperidine ring |

| 1-Methyl-4-(1-methylpiperidin-4-yl)piperazine | CHN | Contains an additional methyl group on piperidine |

| N,N-Dimethylpiperazine | CHN | Simpler structure without piperidine moiety |

MMPP's specific combination of functional groups enhances its biological activity while providing versatility in synthetic applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of MMPP:

- Neuropharmacological Studies : Research indicates that MMPP may enhance serotonergic transmission, which could lead to improved mood and cognitive functions in patients with depression. Its ability to act as both an agonist and antagonist at different serotonin receptor subtypes suggests a multitarget approach to treatment .

- Anxiolytic Effects : In animal models, MMPP demonstrated significant anxiolytic effects comparable to established anxiolytics, indicating its potential for therapeutic use in anxiety disorders .

- Potential Opioid Interactions : Preliminary findings suggest that MMPP may interact with opioid receptors, which opens avenues for exploring its use in pain management or substance use disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-methyl-4-(3-methylpiperidin-4-yl)piperazine derivatives?

- Methodological Answer : Piperazine derivatives are synthesized via alkylation or coupling reactions. For example, alkylpiperazines react with diazonium salts to form triazenes under basic conditions (e.g., using NaNO₂/HCl), followed by purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry . Coupling reagents like EDC/HOAt are used to derivatize carboxyl groups on peptides, with trifluoroacetic acid (TFA) as an activator .

- Key Considerations : Optimize reaction conditions (pH, temperature) to avoid side products like N-oxide formation. Monitor reaction progress via TLC and confirm purity using HPLC.

Q. How are structural and physicochemical properties of this compound characterized?

- Methodological Answer :

- NMR Spectroscopy : Assign proton and carbon shifts using comparative analysis with known piperazine derivatives (e.g., chemical shifts for methyl groups typically appear at δ 2.1–2.5 ppm in CDCl₃) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Lipophilicity : Assess via octanol-water partition coefficients (logP) using shake-flask methods, critical for pharmacokinetic predictions .

- Data Interpretation : Compare experimental logP values with computational predictions (e.g., ChemAxon) to validate models.

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity in therapeutic contexts?

- Methodological Answer :

- Antidiabetic Activity : Replace the N-benzyl group with branched alkyl chains (e.g., isopropyl) to enhance insulin secretion in type II diabetes models. In vivo glucose tolerance tests in rats show that 1,4-diisopropyl derivatives improve glucose tolerance without hypoglycemia .

- Kinase Inhibition : Introduce trifluoromethyl or nitro groups to enhance FLT3 inhibition. For example, 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine derivatives synergize with aminoisoquinoline moieties to inhibit AML cell proliferation (IC₅₀ < 100 nM) .

Q. What strategies are used to evaluate pharmacokinetics and receptor binding specificity?

- Methodological Answer :

- Radioligand Development : Incorporate ¹⁸F isotopes (e.g., 1-(4-[¹⁸F]fluorobenzyl)piperazine) for PET imaging. Biodistribution studies in mice show high brain uptake (SUV > 3.5 at 60 min) and specificity for σ₁ receptors, validated via blocking experiments with SA4503 .

- Receptor Profiling : Screen against panels (e.g., adenosine A₂A, dopamine D₁/D₂L) using radioligand displacement assays. Selectivity ratios >50-fold for σ₁ over σ₂ receptors indicate target specificity .

- Analytical Validation : Use autoradiography in disease models (e.g., SAMP8 mice) to correlate receptor density with pathological markers like Aβ plaques.

Q. How can computational tools guide the optimization of synthetic routes and bioactivity?

- Methodological Answer :

- Retrosynthesis Planning : AI-driven platforms (e.g., BenchChem’s Template_relevance models) predict feasible routes using databases like Reaxys. For example, one-step synthesis of 1-(4-nitrobenzyl)piperazine from p-nitrobenzyl bromide and N-methylpiperazine achieves >90% yield .

- Molecular Docking : Simulate binding to BTK or σ₁ receptors using AutoDock Vina. Prioritize derivatives with ΔG < −8 kcal/mol for synthesis .

- Limitations : Computational predictions may overlook steric hindrance in bulky substituents (e.g., 3-trifluoromethylphenyl), requiring empirical validation .

Key Research Gaps and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.